molecular formula C4H2F8O3S B3056301 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid CAS No. 70259-86-8

1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid

Cat. No.: B3056301
CAS No.: 70259-86-8
M. Wt: 282.11 g/mol
InChI Key: UTWCWKUZICRKOA-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid is a fluorinated organic compound with the molecular formula C4H2F8SO3H. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications. The presence of multiple fluorine atoms imparts unique properties to the compound, such as high electronegativity and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2,3,3,4,4-octafluorobutane with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where the reactants are continuously fed and the product is collected and purified. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonate esters or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfinate or thiol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Sulfonate esters, sulfonamides, and other substituted derivatives.

    Oxidation Reactions: Sulfonate esters and oxidized derivatives.

    Reduction Reactions: Sulfinate and thiol derivatives.

Scientific Research Applications

1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a component in high-performance materials.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. The compound can form strong hydrogen bonds and electrostatic interactions with various biomolecules, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic regions of proteins and enzymes.

Comparison with Similar Compounds

    1,1,2,2,3,3,4,4-Octafluorobutane: A related compound with similar fluorination but lacking the sulfonic acid group.

    Nonafluorobutane-1-sulfonic acid: Another fluorinated sulfonic acid with one additional fluorine atom.

Uniqueness: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid is unique due to its specific combination of fluorination and sulfonic acid functionality. This combination imparts distinct chemical and physical properties, such as high stability, strong acidity, and the ability to participate in a wide range of chemical reactions. Its unique structure makes it valuable in applications where both high reactivity and stability are required.

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O3S/c5-1(6)2(7,8)3(9,10)4(11,12)16(13,14)15/h1H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWCWKUZICRKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880949
Record name 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70259-86-8
Record name 1,1,2,2,3,3,4,4-Octafluoro-1-butanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70259-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070259868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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